N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride
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Overview
Description
N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride is a complex organic compound that features a benzo[d]thiazole moiety, a piperazine ring, and a brominated thiophene carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride typically involves multiple steps:
Formation of Benzo[d]thiazole Derivative: The initial step involves the synthesis of the benzo[d]thiazole derivative. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzo[d]thiazole ring.
Piperazine Derivative Synthesis: The next step involves the synthesis of the piperazine derivative. This can be done by reacting piperazine with an appropriate alkyl halide to introduce the desired substituents.
Coupling Reaction: The benzo[d]thiazole derivative is then coupled with the piperazine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Bromination: The thiophene ring is brominated using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.
Final Coupling: The brominated thiophene is then coupled with the benzo[d]thiazole-piperazine intermediate to form the final product. This step typically involves the use of a palladium catalyst under inert conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the benzo[d]thiazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols; solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide).
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced benzo[d]thiazole derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a valuable lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can bind to various receptors or enzymes, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the brominated thiophene can participate in additional interactions, such as hydrogen bonding or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-chlorothiophene-2-carboxamide hydrochloride
- N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-fluorothiophene-2-carboxamide hydrochloride
Uniqueness
Compared to similar compounds, N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-5-bromothiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4OS2.ClH/c19-16-6-5-15(25-16)17(24)20-7-8-22-9-11-23(12-10-22)18-21-13-3-1-2-4-14(13)26-18;/h1-6H,7-12H2,(H,20,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCMEKNKSMIKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(S2)Br)C3=NC4=CC=CC=C4S3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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